molecular formula C18H23N3O5 B023582 Frovatriptan-Succinat CAS No. 158930-17-7

Frovatriptan-Succinat

Katalognummer: B023582
CAS-Nummer: 158930-17-7
Molekulargewicht: 361.4 g/mol
InChI-Schlüssel: WHTHWNUUXINXHN-SBSPUUFOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Frovatriptansuccinat ist ein selektiver Agonist des Serotonin-(5-Hydroxytryptamin; 5-HT)-Rezeptors vom Typ 1B und 1D, der häufig zur Behandlung von Migräne-Kopfschmerzen eingesetzt wird. Es wird unter dem Markennamen Frova vertrieben. Die Verbindung ist bekannt für ihre Fähigkeit, eine Vasokonstriktion von Arterien und Venen zu verursachen, die das Kopfblut versorgen, wodurch die Migränesymptome gelindert werden .

Herstellungsmethoden

Die Herstellung von Frovatriptansuccinat beinhaltet mehrere synthetische Routen und Reaktionsbedingungen. Ein Verfahren umfasst die Reaktion von 4-Cyanophenylhydrazinhydrochlorid mit 4-Benzyloxycyclohexanon in Essigsäure, um 3-Benzyloxy-6-cyano-1,2,3,4-tetrahydrocarbazol zu erzeugen. Dieser Zwischenstoff wird dann mit Natriumhydroxid hydrolysiert, um 3-Hydroxy-6-cyano-1,2,3,4-tetrahydrocarbazol zu erhalten, das anschließend mit Tosylchlorid in Gegenwart von Pyridin behandelt wird, um das entsprechende tosylierte Tetrahydrocarbazol zu bilden. Die Tosylgruppe wird durch Behandlung mit Methylamin in einem verschlossenen Rohr bei 100 °C entfernt, um 3-Methylamino-6-cyano-1,2,3,4-tetrahydrocarbazol zu erzeugen .

Chemische Reaktionsanalyse

Frovatriptansuccinat unterliegt verschiedenen Arten chemischer Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Natriumhydroxid, Tosylchlorid und Methylamin. Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Zwischenprodukte wie 3-Benzyloxy-6-cyano-1,2,3,4-tetrahydrocarbazol und 3-Methylamino-6-cyano-1,2,3,4-tetrahydrocarbazol .

Wissenschaftliche Forschungsanwendungen

Frovatriptansuccinat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Medizin wird es hauptsächlich zur Akutbehandlung von Migräneanfällen mit oder ohne Aura bei Erwachsenen eingesetzt. Es wurde auch auf seine potenzielle Verwendung bei der Behandlung von Menstruationsmigräne untersucht . In der Chemie wird Frovatriptansuccinat als Referenzstandard in verschiedenen analytischen Verfahren eingesetzt . Seine einzigartigen Eigenschaften machen es zu einer wertvollen Verbindung für die Forschung in der Pharmakologie und Medikamentenentwicklung.

Wirkmechanismus

Der Wirkmechanismus von Frovatriptansuccinat beinhaltet seine hoch affine Bindung an 5-HT1B- und 5-HT1D-Rezeptoren. Diese Bindung verursacht eine Vasokonstriktion von extrazerebralen, intrakraniellen Arterien, wodurch eine übermäßige Dilatation dieser Gefäße gehemmt wird, die als eine Ursache für Migräne angenommen wird . Frovatriptansuccinat beeinflusst die GABA A-vermittelte Kanalaktivität nicht signifikant und hat keine signifikante Affinität für Benzodiazepin-Bindungsstellen .

Wirkmechanismus

Target of Action

Frovatriptan succinate primarily targets the 5-HT (hydroxytryptamine) 1B and 5-HT1D receptors , which are serotonin receptors . These receptors play a crucial role in the regulation of serotonin levels, a neurotransmitter that affects various functions in the body, including the sensation of pain .

Mode of Action

Frovatriptan succinate acts as a selective agonist for its primary targets, the 5-HT1B and 5-HT1D receptors . By binding to these receptors, Frovatriptan succinate inhibits the excessive dilation of extracerebral, intracranial arteries, a common occurrence in migraine attacks .

Biochemical Pathways

The activation of the 5-HT1B/1D receptors by Frovatriptan succinate leads to the constriction of dilated arteries, particularly those supplying blood to the head . This action helps alleviate the symptoms of migraines, including pain, throbbing, and sensitivity to light and sound .

Pharmacokinetics

Frovatriptan succinate exhibits dose-proportional pharmacokinetics, with blood levels proportional to the administered dose . The elimination half-life of Frovatriptan is approximately 26 hours, making it the longest within its class . This long half-life contributes to moderate drug accumulation observed in multiple-dose studies . It’s also important to note that Frovatriptan undergoes hepatic metabolism via the CYP 1A2 isoenzyme and is eliminated both by hepatic metabolism and renal excretion .

Result of Action

The primary result of Frovatriptan succinate’s action is the alleviation of migraine symptoms. By causing vasoconstriction of the dilated arteries, Frovatriptan succinate reduces the pain associated with migraines . It also blocks pain signals from being sent to the brain and stops the release of certain natural substances that cause pain, nausea, and other symptoms of migraine .

Action Environment

The efficacy and stability of Frovatriptan succinate can be influenced by various environmental factors. For instance, gender differences have been observed in pharmacokinetic studies, with exposure parameters consistently higher in females than in males . Additionally, the drug’s action may be affected by the patient’s overall health status, including liver and kidney function, as these organs play a significant role in the drug’s metabolism and excretion .

Vorbereitungsmethoden

The preparation of frovatriptan succinate involves several synthetic routes and reaction conditions. One method includes the reaction of 4-cyanophenylhydrazine hydrochloride with 4-benzyloxy-cyclohexanone in acetic acid to produce 3-benzyloxy-6-cyano-1,2,3,4-tetrahydrocarbazole. This intermediate is then hydrolyzed with sodium hydroxide to yield 3-hydroxy-6-cyano-1,2,3,4-tetrahydrocarbazole, which is further treated with tosyl chloride in the presence of pyridine to form the corresponding tosylated tetrahydrocarbazole. The tosyl group is removed by treatment with methylamine in a sealed tube at 100°C to produce 3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole .

Analyse Chemischer Reaktionen

Frovatriptan succinate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydroxide, tosyl chloride, and methylamine. The major products formed from these reactions include various intermediates such as 3-benzyloxy-6-cyano-1,2,3,4-tetrahydrocarbazole and 3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole .

Vergleich Mit ähnlichen Verbindungen

Frovatriptansuccinat gehört zur Klasse der Triptan-Medikamente, die selektive 5-HT1B/1D-Rezeptoragonisten sind. Zu den ähnlichen Verbindungen in dieser Klasse gehören Sumatriptan, Zolmitriptan und Rizatriptan. Im Vergleich zu diesen Verbindungen hat Frovatriptansuccinat eine längere Halbwertszeit, was zu seiner verlängerten Wirkung bei der Behandlung von Migräne beitragen kann .

Eigenschaften

IUPAC Name

butanedioic acid;(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O.C4H6O4/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8)/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTHWNUUXINXHN-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166543
Record name Frovatriptan succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158930-09-7, 158930-17-7
Record name Frovatriptan succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158930097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Frovatriptan succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-(R)-3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FROVATRIPTAN SUCCINATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36K05YF32G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Frovatriptan Succinate monohydrate
Reactant of Route 2
Frovatriptan Succinate monohydrate
Reactant of Route 3
Frovatriptan Succinate monohydrate
Reactant of Route 4
Frovatriptan Succinate monohydrate
Reactant of Route 5
Frovatriptan Succinate monohydrate
Reactant of Route 6
Frovatriptan Succinate monohydrate
Customer
Q & A

Q1: How does Frovatriptan succinate exert its therapeutic effect?

A1: Frovatriptan succinate is a selective agonist for serotonin receptors 5-HT1B and 5-HT1D [, ]. By activating these receptors, it primarily constricts blood vessels in the brain, which is believed to be the primary mechanism for alleviating migraine headaches [, ].

Q2: What is the molecular formula and weight of Frovatriptan succinate?

A2: While the provided abstracts do not explicitly state the molecular formula and weight, Frovatriptan succinate is a salt formed by the combination of Frovatriptan (C19H24N4O) and succinic acid (C4H6O4). It exists commonly as Frovatriptan succinate monohydrate. Researchers are encouraged to refer to chemical databases or product inserts for precise molecular information.

Q3: Is there spectroscopic data available for Frovatriptan succinate?

A3: Yes, UV spectrophotometry is commonly used to analyze Frovatriptan succinate. Studies have identified its maximum absorbance (λmax) at 244 nm [, , ].

Q4: What is known about the stability of Frovatriptan succinate?

A4: Frovatriptan succinate exhibits different stability profiles depending on its form and environmental conditions. For example, anhydrous forms are more susceptible to humidity and convert to their corresponding hydrated forms [, ]. Research has explored various formulation strategies, including microemulsions [], controlled-release granules [], buccal films [, ], and lipid nanoparticles [], to enhance its stability, solubility, and bioavailability.

Q5: What challenges are associated with formulating Frovatriptan succinate, and what strategies have been investigated to address them?

A5: Frovatriptan succinate’s physicochemical properties pose challenges in achieving desirable drug delivery characteristics. Its bitter taste can be mitigated by incorporating flavoring agents and sweeteners in formulations like buccal films [, ]. Furthermore, targeted delivery approaches, such as intranasal administration using microemulsions [] or ethosomes [], are being investigated to improve brain transport and potentially enhance efficacy.

Q6: How is Frovatriptan succinate absorbed and distributed in the body?

A6: While the provided research focuses primarily on alternative drug delivery routes, oral administration of Frovatriptan succinate is most common. It demonstrates approximately 35% oral bioavailability []. It is known to undergo hepatic metabolism, making it a potential candidate for routes that bypass first-pass metabolism [].

Q7: Does Frovatriptan succinate exhibit gender-specific pharmacokinetic differences?

A7: Yes, pharmacokinetic studies in Chinese healthy subjects revealed gender differences [, ]. Specifically, female subjects showed higher exposure to the drug compared to their male counterparts [, ].

Q8: What is the evidence supporting the efficacy of Frovatriptan succinate in migraine treatment?

A8: Frovatriptan succinate has proven efficacy in treating acute migraine attacks, as demonstrated in multiple double-blind, placebo-controlled clinical trials []. These trials highlighted significant headache response rates within 2 hours of administration compared to placebo groups [].

Q9: Are there any known safety concerns or long-term effects associated with Frovatriptan succinate?

A9: While this Q&A focuses on the scientific aspects and not medical advice, researchers should always consult comprehensive drug information resources and the latest clinical trial data for a complete understanding of safety profiles.

Q10: What analytical techniques are commonly employed for the characterization and quantification of Frovatriptan succinate?

A10: Several analytical methods are utilized for analyzing Frovatriptan succinate. UV spectrophotometry, particularly at its λmax of 244 nm, is widely used for quantification in bulk drug forms and pharmaceutical formulations [, , ]. Additionally, RP-HPLC methods offer high sensitivity and accuracy for determining Frovatriptan succinate levels in various matrices [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.